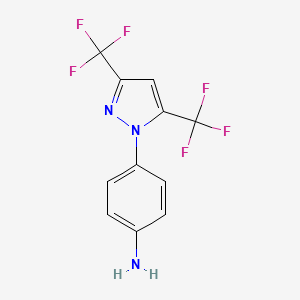
4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)phenylamine
Cat. No. B1662841
M. Wt: 295.18 g/mol
InChI Key: XOXBUERZFCPKDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06958339B2
Procedure details


4-Chlorobenzol chloride (88 mg) and THF (2 ml) were added to a mixture of 4-[3,5-bis(trifluromethyl)-1H-pyrazol-1-yl]aniline (150 mg), triethylamine (57 mg) and THF (2 ml) under ice-cooling, followed by stirring at room temperature for 4 hours. Water was added to the reaction solution, the thus formed product was extracted with ethyl acetate and then the extract was washed with 1 N hydrochloric acid aqueous solution, saturated sodium bicarbonate aqueous solution and saturated brine in that order. The organic layer was dried over anhydrous magnesium sulfate and then concentrated under a reduced pressure. By recrystallizing the resulting residue from a mixed solvent of ethyl acetate and n-hexane, 4-chloro-4′-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]benzanilide (105 mg) was obtained as colorless powder crystals.
Name
4-Chlorobenzol chloride
Quantity
88 mg
Type
reactant
Reaction Step One


Quantity
150 mg
Type
reactant
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
[Cl-].[Cl:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.C1C[O:12][CH2:11]C1.[F:14][C:15]([F:33])([F:32])[C:16]1[CH:20]=[C:19]([C:21]([F:24])([F:23])[F:22])[N:18]([C:25]2[CH:31]=[CH:30][C:28]([NH2:29])=[CH:27][CH:26]=2)[N:17]=1.C(N(CC)CC)C>O>[Cl:2][C:3]1[CH:8]=[CH:7][C:6]([C:11]([NH:29][C:28]2[CH:30]=[CH:31][C:25]([N:18]3[C:19]([C:21]([F:22])([F:23])[F:24])=[CH:20][C:16]([C:15]([F:14])([F:32])[F:33])=[N:17]3)=[CH:26][CH:27]=2)=[O:12])=[CH:5][CH:4]=1 |f:0.1|
|
Inputs


Step One
|
Name
|
4-Chlorobenzol chloride
|
|
Quantity
|
88 mg
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].ClC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
150 mg
|
|
Type
|
reactant
|
|
Smiles
|
FC(C1=NN(C(=C1)C(F)(F)F)C1=CC=C(N)C=C1)(F)F
|
|
Name
|
|
|
Quantity
|
57 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
by stirring at room temperature for 4 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooling
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the thus formed product was extracted with ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
the extract was washed with 1 N hydrochloric acid aqueous solution, saturated sodium bicarbonate aqueous solution and saturated brine in that order
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried over anhydrous magnesium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under a reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
By recrystallizing the resulting residue from a mixed solvent of ethyl acetate and n-hexane
|
Outcomes


Product
Details
Reaction Time |
4 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC=C(C(=O)NC2=CC=C(C=C2)N2N=C(C=C2C(F)(F)F)C(F)(F)F)C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 105 mg |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
